molecular formula C12H15FN2O3 B2740411 N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide CAS No. 1711283-42-9

N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide

Cat. No. B2740411
CAS RN: 1711283-42-9
M. Wt: 254.261
InChI Key: OBOGCIPQGXPQBM-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide, also known as FMOC-Lys(Morpholine)-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This molecule is a derivative of lysine, an essential amino acid, and contains a morpholine ring that enhances its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide(Morpholine)-OH is not fully understood, but it is believed to act as a molecular scaffold that can interact with various biological targets. The morpholine ring in N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide(Morpholine)-OH is known to enhance its binding affinity to proteins, and the fluorine atom and methoxy group in the phenyl ring can provide additional interactions with the target molecule. N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide(Morpholine)-OH has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases, and can also modulate protein-protein interactions.
Biochemical and Physiological Effects:
N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide(Morpholine)-OH has been shown to have various biochemical and physiological effects, depending on the target molecule and the specific modification of the peptide or protein. It can enhance the stability and solubility of peptides and proteins, increase their binding affinity to receptors, and improve their pharmacokinetics. N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide(Morpholine)-OH can also inhibit the activity of enzymes involved in various signaling pathways, leading to downstream effects on cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide(Morpholine)-OH has several advantages for lab experiments, including its versatility, ease of synthesis, and compatibility with various chemical reactions. It can be used to modify peptides and proteins in a site-specific manner, allowing for the creation of new compounds with enhanced pharmacological properties. However, N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide(Morpholine)-OH has some limitations, including its relatively high cost, limited water solubility, and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide(Morpholine)-OH. One area of interest is the synthesis of peptidomimetics with improved pharmacokinetics and therapeutic potential. Another area is the identification of new biological targets for N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide(Morpholine)-OH, which could lead to the discovery of new drugs for various diseases. Additionally, the development of new synthetic methods for N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide(Morpholine)-OH and its derivatives could lead to more efficient and cost-effective production of these compounds.

Synthesis Methods

The synthesis of N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide(Morpholine)-OH involves the reaction of lysine with 4-fluoro-3-methoxyphenyl isocyanate, followed by the addition of morpholine and FMOC chloride. The final product is purified using chromatography techniques, and its purity is confirmed using spectroscopic methods.

Scientific Research Applications

N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide(Morpholine)-OH has been extensively studied for its potential applications in drug discovery and development. It is a versatile molecule that can be used to modify peptides and proteins, allowing for the creation of new compounds with enhanced pharmacological properties. N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide(Morpholine)-OH has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but are more stable and have better pharmacokinetics. Peptidomimetics have been shown to have therapeutic potential in various diseases, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-17-11-8-9(2-3-10(11)13)14-12(16)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOGCIPQGXPQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)N2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide

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